Cas no 588-21-6 (2-(3-chloro-4-methylphenoxy)acetic acid)
2-(3-chloro-4-methylphenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, 2-(3-chloro-4-methylphenoxy)-
- (3-Chloro-4-methyl-phenoxy)-acetic acid
- 2-(3-Chloro-4-methylphenoxy)acetic acid
- CS-0346308
- STL198224
- F83732
- AKOS005063224
- CCG-253666
- 588-21-6
- (3-chloro-4-methylphenoxy)acetic acid
- (3-chloro-4-methylphenoxy)aceticacid
- EN300-1628169
- A1-07692
- SCHEMBL9912417
- 2-(3-chloro-4-methylphenoxy)acetic acid
-
- MDL: MFCD01312573
- Inchi: 1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: SJYYKYLTOMNRHA-UHFFFAOYSA-N
- SMILES: C(O)(=O)COC1=CC=C(C)C(Cl)=C1
Computed Properties
- Exact Mass: 200.0240218g/mol
- Monoisotopic Mass: 200.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 46.5Ų
2-(3-chloro-4-methylphenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628169-50mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 50mg |
$348.0 | 2023-09-22 | |
| Enamine | EN300-1628169-100mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 100mg |
$364.0 | 2023-09-22 | |
| Enamine | EN300-1628169-250mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 250mg |
$381.0 | 2023-09-22 | |
| Enamine | EN300-1628169-500mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 500mg |
$397.0 | 2023-09-22 | |
| Enamine | EN300-1628169-1000mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 1000mg |
$414.0 | 2023-09-22 | |
| Enamine | EN300-1628169-2500mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 2500mg |
$810.0 | 2023-09-22 | |
| Enamine | EN300-1628169-5000mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 5000mg |
$1199.0 | 2023-09-22 | |
| Enamine | EN300-1628169-10000mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 10000mg |
$1778.0 | 2023-09-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416978-1g |
2-(3-Chloro-4-methylphenoxy)acetic acid |
588-21-6 | 97% | 1g |
¥2884.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416978-2.5g |
2-(3-Chloro-4-methylphenoxy)acetic acid |
588-21-6 | 97% | 2.5g |
¥11037 | 2023-02-17 |
2-(3-chloro-4-methylphenoxy)acetic acid Suppliers
2-(3-chloro-4-methylphenoxy)acetic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-(3-chloro-4-methylphenoxy)acetic acid
2-(3-Chloro-4-Methylphenoxy)Acetic Acid (CAS No. 588-21-6): A Comprehensive Overview
2-(3-Chloro-4-Methylphenoxy)Acetic Acid, commonly referred to by its CAS number 588-21-6, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of phenoxyacetic acids, which are widely studied for their diverse chemical properties and potential uses. The structure of 2-(3-chloro-4-methylphenoxy)acetic acid consists of a phenoxy group attached to an acetic acid moiety, with specific substituents that influence its reactivity and functionality.
The synthesis of 588-21-6 involves a series of well-established organic reactions, including nucleophilic aromatic substitution and esterification processes. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity, making it more accessible for research and commercial purposes. The compound's structure, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, imparts unique electronic properties that are crucial for its applications.
One of the most notable applications of 2-(3-chloro-4-methylphenoxy)acetic acid is in the field of agricultural chemistry, where it serves as an intermediate in the synthesis of herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it a valuable component in crop protection products. Recent studies have explored its role in enhancing crop resilience against environmental stressors, such as drought and salinity, further expanding its utility in sustainable agriculture.
In addition to its agricultural applications, 588-21-6 has garnered attention in the pharmaceutical industry due to its potential as a precursor for bioactive compounds. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. These findings suggest promising avenues for its use in developing novel therapeutic agents targeting chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
The environmental impact of 2-(3-chloro-4-methylphenoxy)acetic acid has also been a focal point of recent studies. Assessments of its biodegradation kinetics and toxicity profiles have provided critical insights into its safe handling and disposal. Efforts are underway to develop eco-friendly synthesis routes and application methods that minimize ecological risks while maximizing benefits.
From a structural perspective, the compound's phenoxy group plays a pivotal role in determining its reactivity. The presence of electron-withdrawing groups, such as chlorine, enhances the electrophilic nature of the aromatic ring, facilitating various substitution reactions. This property is exploited in numerous chemical transformations, including those involving nucleophiles like hydroxide ions or amino groups.
Recent advancements in computational chemistry have enabled detailed modeling of 588-21-6's molecular interactions. These studies have provided deeper insights into its binding affinities with biological targets, paving the way for rational drug design strategies. Additionally, spectroscopic techniques such as NMR and IR have been employed to confirm the compound's structural integrity and purity, ensuring reliability in experimental outcomes.
In summary, 2-(3-Chloro-4-Methylphenoxy)Acetic Acid (CAS No. 588-21-6) is a multifaceted compound with applications spanning agriculture, pharmaceuticals, and environmental science. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new dimensions of its utility, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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